REACTION_CXSMILES
|
[CH3:1][C:2]([N:13]=C=O)([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([CH3:12])=[CH2:11])[CH:5]=1)[CH3:3].[OH-].[K+]>C(O)(C)C>[CH3:3][C:2]([NH2:13])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([CH3:12])=[CH2:11])[CH:5]=1)[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=CC(=CC=C1)C(=C)C)N=C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Type
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CUSTOM
|
Details
|
by stirring for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under heating
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Type
|
TEMPERATURE
|
Details
|
reflux
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Type
|
CONCENTRATION
|
Details
|
Afterward, the solution was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
poured into ice water
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Type
|
EXTRACTION
|
Details
|
After extraction with dichloromethane
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Type
|
EXTRACTION
|
Details
|
the resultant extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure again
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=CC(=CC=C1)C(=C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |